N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde
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Overview
Description
N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is a chemical compound that belongs to the class of cyclopentane derivatives. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an amino group, and an aldehyde functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.
Formation of the Cyclopentane Ring: The cyclopentane ring is constructed through cyclization reactions, often involving the use of suitable starting materials and catalysts.
Introduction of the Aldehyde Group: The aldehyde functional group is introduced through oxidation reactions, using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as KMnO4 or H2O2.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Acidic conditions (e.g., TFA - trifluoroacetic acid)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Amino derivatives
Scientific Research Applications
N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the structure-activity relationships of cyclopentane derivatives.
Industrial Applications: It may be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be removed to reveal the free amino group, which can then participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-Boc-cyclopentylamine: Similar structure but lacks the aldehyde group.
N-Boc-2-amino-2-methyl-cyclopentanone: Contains a ketone group instead of an aldehyde.
N-Boc-2-amino-cyclopentane-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is unique due to the presence of both the Boc-protected amino group and the aldehyde functional group. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-formyl-1-methylcyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4)7-5-6-9(12)8-14/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLQTTYPGWLCSL-CABZTGNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@H]1C=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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